molecular formula C16H15ClN2 B12878321 4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine CAS No. 61191-07-9

4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12878321
CAS No.: 61191-07-9
M. Wt: 270.75 g/mol
InChI Key: KBSBKRJVPKXTHC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with chloro, ethyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-3-ethyl-4-chloro-5-methylpyridine with a suitable cyclizing agent can yield the desired compound. The reaction conditions typically involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), followed by heating to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

    Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrrolo[3,4-c]pyridine: A related compound with variations in the position of the nitrogen atom and substituents.

    Indole derivatives: Compounds with a similar aromatic ring system but different heteroatoms and substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

61191-07-9

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

4-chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C16H15ClN2/c1-3-12-14-13(9-10(2)18-16(14)17)19-15(12)11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3

InChI Key

KBSBKRJVPKXTHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C(=NC(=C2)C)Cl)C3=CC=CC=C3

Origin of Product

United States

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